molecular formula C12H26O2S2 B14694758 1,4-Di(butane-1-sulfinyl)butane CAS No. 34757-37-4

1,4-Di(butane-1-sulfinyl)butane

Cat. No.: B14694758
CAS No.: 34757-37-4
M. Wt: 266.5 g/mol
InChI Key: CZFHAFAQIJDRMX-UHFFFAOYSA-N
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Description

1,4-Bis(butylsulfinyl)butane is an organic compound with the molecular formula C12H26O2S2. It is characterized by the presence of two butylsulfinyl groups attached to a butane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(butylsulfinyl)butane can be synthesized through the oxidation of 1,4-bis(butylthio)butane. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the desired sulfinyl groups .

Industrial Production Methods: While specific industrial production methods for 1,4-Bis(butylsulfinyl)butane are not extensively documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(butylsulfinyl)butane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Bis(butylsulfinyl)butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(butylsulfinyl)butane involves its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity. The sulfinyl groups can interact with various molecular targets, including enzymes and proteins, potentially affecting their function and activity. The pathways involved in these interactions are still under investigation, but they are believed to involve redox reactions and nucleophilic substitutions .

Comparison with Similar Compounds

  • 1,4-Bis(butylthio)butane
  • 1,4-Bis(butylsulfonyl)butane
  • 1,4-Bis(tert-butylsulfinyl)butane

Comparison: 1,4-Bis(butylsulfinyl)butane is unique due to the presence of sulfinyl groups, which impart distinct chemical reactivity compared to thioether or sulfonyl analogs. The sulfinyl groups offer a balance between stability and reactivity, making the compound versatile for various applications. In contrast, thioether compounds are more prone to oxidation, while sulfonyl compounds are more stable but less reactive .

Properties

CAS No.

34757-37-4

Molecular Formula

C12H26O2S2

Molecular Weight

266.5 g/mol

IUPAC Name

1,4-bis(butylsulfinyl)butane

InChI

InChI=1S/C12H26O2S2/c1-3-5-9-15(13)11-7-8-12-16(14)10-6-4-2/h3-12H2,1-2H3

InChI Key

CZFHAFAQIJDRMX-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)CCCCS(=O)CCCC

Origin of Product

United States

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